

A Comprehensive Technical Guide to 4-Hydroxymethylpyrazole

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Compound of Interest

Compound Name: 4-Hydroxymethylpyrazole

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This technical guide provides an in-depth overview of **4-Hydroxymethylpyrazole**, a significant metabolite of the alcohol dehydrogenase inhibitor fomepizole. This document outlines its chemical identity, physicochemical properties, synthesis, and its role in biochemical assays.

Core Identity: CAS Number and Molecular Structure

4-Hydroxymethylpyrazole, also known as (1H-Pyrazol-4-yl)methanol, is a heterocyclic organic compound. It is a known human metabolite of fomepizole (4-methylpyrazole), a drug used as an antidote for methanol and ethylene glycol poisoning.

- CAS Number: 25222-43-9[1]
- Molecular Formula: C₄H₆N₂O[2]
- Molecular Weight: 98.10 g/mol [1][2]
- IUPAC Name: (1H-pyrazol-4-yl)methanol[1]
- Synonyms: 4-Hydroxymethyl-1H-pyrazole, Pyrazole-4-methanol[1]

Molecular Structure:

The structure of **4-Hydroxymethylpyrazole** consists of a pyrazole ring with a hydroxymethyl group attached at the 4-position.

- SMILES: C1=C(C=NN1)CO[\[1\]](#)[\[2\]](#)
- InChI: InChI=1S/C4H6N2O/c7-3-4-1-5-6-2-4/h1-2,7H,3H2,(H,5,6)[\[1\]](#)[\[2\]](#)

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for **4-Hydroxymethylpyrazole** and related compounds. This information is crucial for its application in experimental settings.

Property	Value	Notes
Physical Properties		
Boiling Point	326.8 °C at 760 mmHg	Data for 4-Hydroxymethylpyrazole.
Density	1.311 g/cm ³	Data for 4-Hydroxymethylpyrazole.
pKa	2.91 ± 0.05	Data for the related compound 4-methylpyrazole[3].
Solubility	Soluble in water and polar organic solvents like alcohols and ethers.	General solubility for pyrazole derivatives[4][5].
Spectroscopic Data		
¹ H NMR (500 MHz, DMSO-d ₆)	δ 12.58 (br s, 1H, NH), 7.58 (s, 1H, ArH), 7.40 (s, 1H, ArH), 4.74 (t, J=5.5 Hz, 1H, OH), 4.37 (d, J=5.2 Hz, 2H, CH ₂)[6]	Experimental data for 4-Hydroxymethylpyrazole[6].
¹³ C NMR	The carbon of the hydroxymethyl group in 1-methyl-4-hydroxymethylpyrazole appears at δ 54.36 ppm.	Data for a closely related N-methylated derivative[7].
IR Spectroscopy	Broad OH stretch at 3200–3400 cm ⁻¹ , Heterocycle ring vibrations around 1520-1530 cm ⁻¹ .	Characteristic absorptions for 4-hydroxymethylpyrazoles[7][8][9].

Experimental Protocols

Detailed methodologies for the synthesis of **4-Hydroxymethylpyrazole** and its use in a key biochemical assay are provided below.

This protocol describes the synthesis of (1H-pyrazol-4-yl)methanol via the reduction of ethyl 1H-pyrazole-4-carboxylate.[6]

Materials and Reagents:

- Ethyl 1H-pyrazole-4-carboxylate
- Lithium aluminum hydride (LAH), 1 M solution in tetrahydrofuran (THF)
- Anhydrous THF
- Methanol (MeOH)
- Water
- 1 M Sodium hydroxide (NaOH) solution
- Magnesium sulfate (MgSO_4)
- Diatomaceous earth (Celite)
- Flame-dried round-bottom flask
- Stirring apparatus
- Ice bath

Procedure:

- Cool a 1 M solution of lithium aluminum hydride (45.2 mL, 45.2 mmol) in THF to 0°C in a flame-dried round-bottom flask under an inert atmosphere.
- Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate (3.17 g, 22.6 mmol) in THF (20 mL) dropwise to the cooled LAH suspension.
- Allow the reaction mixture to gradually warm to room temperature and stir overnight.
- Upon completion of the reaction (monitored by TLC), cool the mixture in an ice bath.

- Carefully quench the reaction by the sequential dropwise addition of water (1.36 mL) and 1 M NaOH solution (10 mL). Stir the mixture for 20 minutes.
- Add solid magnesium sulfate to dry the mixture and continue stirring at room temperature for 30 minutes.
- Filter the solids through a pad of diatomaceous earth and wash the filter cake with THF and methanol.
- Combine the filtrates and evaporate the solvent under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a white solid.

This representative protocol outlines a method to assess the inhibitory effect of **4-Hydroxymethylpyrazole** on human liver alcohol dehydrogenase activity by monitoring the formation of NADH.[\[10\]](#)[\[11\]](#)

Materials and Reagents:

- Human liver alcohol dehydrogenase (ADH)
- Ethanol (substrate)
- Nicotinamide adenine dinucleotide (NAD⁺)
- **4-Hydroxymethylpyrazole** (inhibitor)
- Sodium phosphate buffer (0.15 M, pH 7.4)
- Spectrophotometer or fluorometer capable of measuring absorbance or fluorescence at 340 nm
- Cuvettes

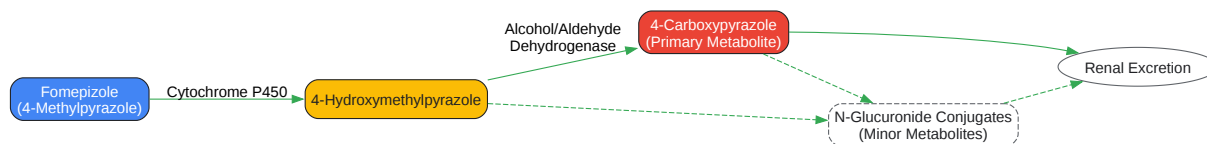
Procedure:

- Prepare a stock solution of **4-Hydroxymethylpyrazole** in the sodium phosphate buffer.

- In a cuvette, prepare the reaction mixture containing sodium phosphate buffer, NAD⁺ (e.g., 350 μ M), and ethanol (e.g., 2.5 mM).
- Add varying concentrations of the **4-Hydroxymethylpyrazole** stock solution to different cuvettes to achieve the desired final inhibitor concentrations. Include a control with no inhibitor.
- Initiate the reaction by adding a small volume of the human liver ADH enzyme solution (e.g., final concentration of 8 μ g/mL).
- Immediately begin monitoring the increase in absorbance or fluorescence at 340 nm, which corresponds to the formation of NADH.
- Record the initial reaction rates (the linear portion of the absorbance/fluorescence versus time plot).
- Determine the percentage of residual ADH activity for each inhibitor concentration relative to the control.
- Kinetic parameters, such as the inhibition constant (K_i), can be determined by performing the assay at various substrate and inhibitor concentrations and analyzing the data using double reciprocal plots (e.g., Lineweaver-Burk plot).

Metabolic Pathway and Experimental Workflow Visualization

The following diagram illustrates the metabolic pathway of fomepizole, highlighting the formation of **4-Hydroxymethylpyrazole**.



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Caption: Metabolic pathway of fomepizole.

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